N-Trimethyllysine

描述

三甲基赖氨酸是一种翻译后修饰的氨基酸,在多种生物过程中发挥着至关重要的作用。 它主要以参与肉碱的生物合成而闻名,肉碱是线粒体中脂肪酸转运和利用的必需代谢物 . 此外,三甲基赖氨酸在表观遗传过程的调节中具有重要意义,特别是在组蛋白的甲基化中 .

准备方法

合成路线和反应条件

三甲基赖氨酸可以通过蛋白质中赖氨酸残基的甲基化来合成。 该过程涉及蛋白质赖氨酸甲基转移酶的作用,它将甲基从S-腺苷甲硫氨酸转移到赖氨酸残基 . 反应条件通常需要存在诸如Fe²⁺和2-酮戊二酸等辅因子 .

工业生产方法

在工业环境中,三甲基赖氨酸通常通过含有三甲基赖氨酸残基的内源性蛋白质的酶解来生产。 由于其效率和各种蔬菜来源中三甲基赖氨酸的可用性,这种方法是首选的 .

化学反应分析

反应类型

三甲基赖氨酸会经历几种类型的化学反应,包括:

氧化: 三甲基赖氨酸可以被三甲基赖氨酸羟化酶羟化形成羟基三甲基赖氨酸.

还原: 尽管不常见,但在特定条件下会发生还原反应。

取代: 三甲基赖氨酸可以参与取代反应,特别是在蛋白质修饰的背景下。

常用试剂和条件

涉及三甲基赖氨酸的反应中使用的常用试剂包括用于甲基化的S-腺苷甲硫氨酸和用于羟化的2-酮戊二酸 . 这些反应通常需要特定的辅因子,例如Fe²⁺和分子氧 .

形成的主要产物

科学研究应用

Biosynthesis of Carnitine

Overview

TML is a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The conversion of TML to carnitine involves several enzymatic reactions, notably the hydroxylation by TML hydroxylase.

Table 1: Enzymatic Pathway of Carnitine Biosynthesis

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | N-Trimethyllysine hydroxylase | This compound | β-Hydroxy-TML |

| 2 | γ-Butyrobetaine hydroxylase | β-Hydroxy-TML | Carnitine |

Case Study

In a study examining the metabolic pathways involved in carnitine synthesis, researchers found that dietary intake of methionine significantly influences TML levels, thereby affecting carnitine production. This highlights the importance of dietary sources in maintaining optimal levels of TML and subsequently carnitine synthesis .

Role in Epigenetics

Overview

TML is recognized for its role in epigenetic modifications, particularly through methylation processes. Protein lysine methyltransferases (KMTs) and demethylases (KDMs) utilize TML to modify histones, which can alter gene expression.

Table 2: Key Enzymes Involved in TML Methylation

| Enzyme Type | Function |

|---|---|

| KMTs | Add methyl groups to lysines |

| KDMs | Remove methyl groups from lysines |

Case Study

Research has shown that dysregulation of trimethylation states, particularly Kme3 (tri-methylation), is linked to various diseases, including cancer and cardiovascular diseases. A study indicated that elevated levels of TML could predict cardiovascular mortality among patients with coronary heart disease . This underscores the potential for TML as a biomarker for disease risk assessment.

Potential Drug Development

Overview

The unique properties of TML have led to its exploration as a target for drug development, particularly in the context of epigenetic therapies. Small molecule inhibitors targeting KMTs and KDMs are being investigated to modulate TML's effects on gene expression.

Table 3: Potential Drug Targets Related to TML

| Target Enzyme | Potential Drug Candidates |

|---|---|

| KMTs | Small molecule inhibitors |

| KDMs | Compounds designed to enhance demethylation |

Case Study

Recent advancements have demonstrated that specific inhibitors can effectively modulate the activity of enzymes involved in TML metabolism. For instance, compounds that block KMT activity have shown promise in reducing tumor growth in preclinical models . This suggests a therapeutic avenue for targeting epigenetic modifications associated with cancer.

Nutritional Implications

Overview

TML is also significant in nutritional science, particularly concerning amino acid metabolism and supplementation strategies. Its role as a methyl donor highlights its importance in maintaining metabolic health.

Table 4: Dietary Sources of Methionine (Precursor for TML)

| Food Source | Methionine Content (mg per 100g) |

|---|---|

| Beef | 600 |

| Chicken | 500 |

| Fish | 700 |

| Eggs | 400 |

Case Study

A clinical trial exploring the effects of methionine-rich diets on plasma levels of TML found that increased dietary methionine significantly elevated TML concentrations, suggesting dietary modulation can influence metabolic pathways linked to energy production and epigenetic regulation .

作用机制

三甲基赖氨酸通过蛋白质中赖氨酸残基的甲基化发挥其作用。 这种甲基化改变了赖氨酸的生物物理性质,影响蛋白质的功能和相互作用 . 主要分子靶标包括组蛋白,其中三甲基赖氨酸在染色质结构和基因表达的调节中起着核心作用 . 甲基化反应通过S_N2机制发生,导致S-腺苷甲硫氨酸转化为S-腺苷同型半胱氨酸 .

相似化合物的比较

三甲基赖氨酸由于其在肉碱生物合成和表观遗传调控中的特定作用而独一无二。类似的化合物包括:

二甲基赖氨酸: 参与类似的甲基化过程,但具有不同的功能结果。

单甲基赖氨酸: 另一种具有不同生物学功能的甲基化赖氨酸衍生物。

三甲基硫代赖氨酸: 一种用于研究阅读蛋白分子识别的三甲基赖氨酸类似物.

生物活性

N-Trimethyllysine (TML) is a post-translationally modified amino acid that plays a critical role in various biological processes, particularly in the biosynthesis of carnitine and the regulation of epigenetic mechanisms. This article explores the biological activity of TML, focusing on its metabolic pathways, interactions with proteins, and implications in health and disease.

Overview of this compound

This compound is synthesized from lysine through a series of methylation reactions catalyzed by specific methyltransferases. The primary function of TML is as a precursor for carnitine, which is essential for fatty acid metabolism. The biosynthetic pathway involves several enzymatic steps, including the action of ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (BBOX) .

Carnitine Biosynthesis

The conversion of TML to carnitine occurs predominantly in the mitochondria. The pathway can be summarized as follows:

- TML Hydroxylation : TML is hydroxylated by TMLH to form γ-butyrobetaine.

- Conversion to Carnitine : γ-butyrobetaine is then hydroxylated by BBOX to produce carnitine.

This pathway highlights the importance of TML availability; studies indicate that insufficient levels of TML can limit carnitine synthesis, potentially impacting energy metabolism .

Epigenetic Roles

TML also plays a significant role in epigenetic regulation. It serves as a substrate for lysine methylation on histone proteins, influencing gene expression. The recognition of trimethylated lysines by epigenetic reader proteins is crucial for the modulation of chromatin structure and function.

- Cation–π Interactions : Reader proteins recognize trimethyllysine through favorable cation–π interactions with aromatic residues within their binding pockets. This mechanism facilitates the recruitment of effector proteins that can modulate transcriptional activity .

- Impact on Gene Expression : The presence of trimethylated lysines on histones can either activate or repress transcription depending on the context, illustrating the dual role of TML in cellular signaling .

Study 1: Trimethyllysine Availability and Carnitine Levels

A study conducted on growing rats demonstrated that the availability of ε-N-trimethyllysine directly regulates the rate of carnitine biosynthesis. It was found that increased dietary TML led to elevated carnitine levels, suggesting a direct correlation between TML intake and metabolic efficiency .

Study 2: Epigenetic Implications in Cancer

Research has shown that dysregulation of protein methylation, including that involving trimethyllysine, is linked to various diseases such as cancer and inflammation. This highlights the potential for targeting TML-related pathways in therapeutic strategies .

Tables Summarizing Key Findings

| Biological Activity | Description | Implications |

|---|---|---|

| Carnitine Biosynthesis | Precursor for carnitine synthesis from TML | Essential for fatty acid metabolism |

| Epigenetic Regulation | Substrate for histone methylation | Influences gene expression |

| Disease Association | Linked to cancer and inflammation due to methylation dysregulation | Potential therapeutic target |

属性

CAS 编号 |

19253-88-4 |

|---|---|

分子式 |

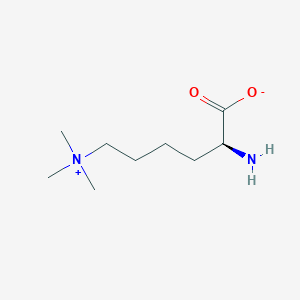

C9H20N2O2 |

分子量 |

188.27 g/mol |

IUPAC 名称 |

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1 |

InChI 键 |

MXNRLFUSFKVQSK-QMMMGPOBSA-N |

SMILES |

C[N+](C)(C)CCCCC(C(=O)O)N |

手性 SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N |

规范 SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Key on ui other cas no. |

19253-88-4 |

物理描述 |

Solid |

同义词 |

6-N-L-trimethyl-L-lysine epsilon-N-trimethyl-L-lysine epsilon-N-trimethyl-lysine N(6),N(6),N(6)-trimethyl-L-lysine TRIMETHYLLLYSINE trimethyllysine trimethyllysine chloride, (S)-isomer trimethyllysine hydroxide, inner salt, (S)-isomer trimethyllysine hydroxide,inner salt, (+-)-isomer trimethyllysine, (+-)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。